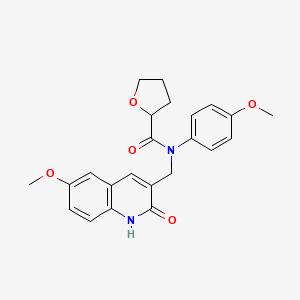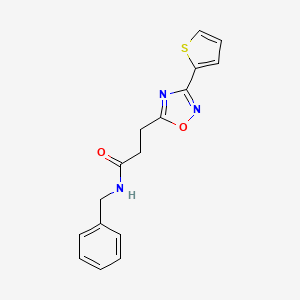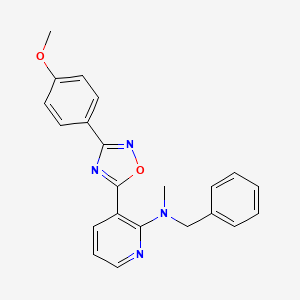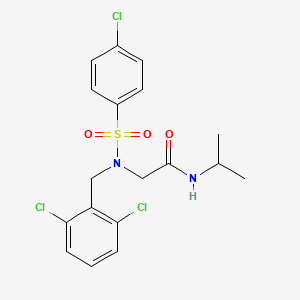
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly known as TAK-659 and is currently being studied for its potential therapeutic applications in the treatment of various types of cancer.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of an enzyme called Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that is involved in the development and survival of cancer cells. By inhibiting BTK activity, TAK-659 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, TAK-659 can inhibit the activity of various signaling pathways that are involved in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its potency and specificity towards BTK. This allows researchers to investigate the role of BTK in cancer development and progression. However, one of the limitations of TAK-659 is its potential toxicity towards non-cancerous cells, which can limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential direction is to investigate its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that begin with the reaction of 2,6-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate, 2-(4-chlorobenzenesulfonyl)-N-(2,6-dichlorobenzyl)amine. This intermediate is then reacted with isopropylacetamide to produce the final product, 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide.
Aplicaciones Científicas De Investigación
TAK-659 has been the subject of several scientific studies that have investigated its potential therapeutic applications in the treatment of various types of cancer. Some of these studies have shown that TAK-659 has potent anti-tumor activity against certain types of cancer cells.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12(2)22-18(24)11-23(10-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZZAIMRZGFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


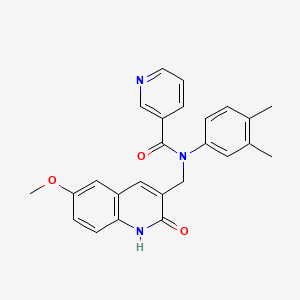
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)
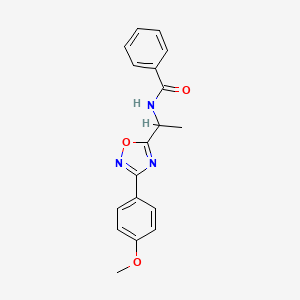
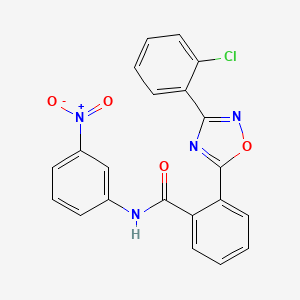
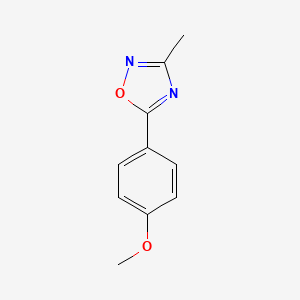
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

